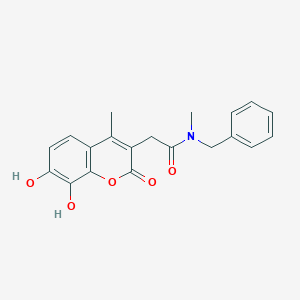![molecular formula C27H27NO5 B264419 N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B264419.png)
N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide, also known as TFMA, is a chemical compound that has been extensively studied for its potential use in scientific research.
作用机制
The mechanism of action of N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide is not fully understood, but studies have suggested that it may act through a variety of pathways. N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide has been shown to inhibit the activity of enzymes such as topoisomerase II, which is involved in DNA replication and transcription. N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide has also been shown to inhibit the activity of protein kinases such as AKT and ERK, which are involved in cell signaling pathways. Additionally, N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide has been shown to modulate the activity of ion channels such as the voltage-gated potassium channel, which is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide has been shown to have a variety of biochemical and physiological effects. Studies have demonstrated that N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide can induce apoptosis, or programmed cell death, in cancer cells. N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide has also been shown to reduce inflammation, which is involved in a variety of diseases such as arthritis and cardiovascular disease. Additionally, N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide has been shown to modulate neurotransmitter release, which is involved in the regulation of neuronal activity.
实验室实验的优点和局限性
N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Additionally, N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide has been extensively studied, and its effects have been well-characterized. However, there are also some limitations to using N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide in lab experiments. N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide is a relatively complex molecule, which can make it difficult to study its effects in isolation. Additionally, N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide has not been extensively tested in vivo, which may limit its potential applications.
未来方向
There are several future directions for research on N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide. One area of focus could be on further characterizing its mechanism of action, particularly with regard to its effects on ion channels. Additionally, studies could investigate the potential use of N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide in combination with other compounds, such as chemotherapy drugs or other neuroprotective agents. Finally, studies could investigate the potential use of N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide in vivo, particularly in animal models of disease.
合成方法
N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide can be synthesized using a multistep process that involves the reaction of 7-hydroxy-4-methylcoumarin with 2,4-pentanedione to form a furocoumarin intermediate. This intermediate is then reacted with furfurylamine and acetic anhydride to form N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide.
科学研究应用
N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide has been studied for its potential use in a variety of scientific research applications, including cancer research, neurodegenerative disease research, and cardiovascular disease research. N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide has been shown to have anti-cancer properties, with studies demonstrating that it can inhibit the growth and proliferation of cancer cells. N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide has also been shown to have neuroprotective effects, with studies suggesting that it may be able to prevent or slow the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide has been shown to have cardioprotective effects, with studies suggesting that it may be able to protect the heart from damage caused by ischemia/reperfusion injury.
属性
产品名称 |
N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide |
|---|---|
分子式 |
C27H27NO5 |
分子量 |
445.5 g/mol |
IUPAC 名称 |
N-(oxolan-2-ylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)acetamide |
InChI |
InChI=1S/C27H27NO5/c1-15-20-12-22-24(18-8-5-4-6-9-18)17(3)32-26(22)16(2)25(20)33-27(30)21(15)13-23(29)28-14-19-10-7-11-31-19/h4-6,8-9,12,19H,7,10-11,13-14H2,1-3H3,(H,28,29) |
InChI 键 |
PBWNCVITPIMNKS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC2=C1C=C3C(=C(OC3=C2C)C)C4=CC=CC=C4)CC(=O)NCC5CCCO5 |
规范 SMILES |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)C4=CC=CC=C4)C)CC(=O)NCC5CCCO5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}propanamide](/img/structure/B264349.png)
![2-[(8,8-dimethyl-2-oxo-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]-N-(3-pyridinyl)acetamide](/img/structure/B264357.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B264358.png)
![N-isopropyl-3-(methylsulfanyl)-2-({[(3,4,8,8-tetramethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}amino)propanamide](/img/structure/B264359.png)
![2-[(4-ethyl-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B264367.png)
![N-[3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycylglycine](/img/structure/B264380.png)
![({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)(phenyl)acetic acid](/img/structure/B264384.png)
![N-(3,4,5-trimethoxyphenyl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide](/img/structure/B264393.png)

![9-oxo-N-(3-phenylpropyl)-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxamide](/img/structure/B264406.png)
![3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)-N-(2-pyridinylmethyl)propanamide](/img/structure/B264420.png)
![(2S)-3-methyl-2-[[2-[[2-(4-methyl-2-oxo-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B264434.png)
![N-[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoyl]glycine](/img/structure/B264436.png)
![N-butyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B264441.png)